molecular formula C12H13Cl2N3OS B14396207 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87527-72-8

5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14396207
CAS No.: 87527-72-8
M. Wt: 318.2 g/mol
InChI Key: LDMJUHZKNSOGAT-UHFFFAOYSA-N
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Description

5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, a dichlorophenoxy group, and a propyl chain, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Dichlorophenoxy Group: This step involves the reaction of the thiadiazole intermediate with 3,4-dichlorophenol in the presence of a suitable base.

    Propyl Chain Introduction: The propyl chain is introduced via alkylation reactions, often using propyl halides.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles.

Scientific Research Applications

5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring, dichlorophenoxy group, and propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87527-72-8

Molecular Formula

C12H13Cl2N3OS

Molecular Weight

318.2 g/mol

IUPAC Name

5-[3-(3,4-dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H13Cl2N3OS/c1-15-12-17-16-11(19-12)3-2-6-18-8-4-5-9(13)10(14)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17)

InChI Key

LDMJUHZKNSOGAT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCCOC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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